molecular formula C10H16N5O13P3 B076615 Adenosine-5'-triphosphate CAS No. 11016-17-4

Adenosine-5'-triphosphate

Cat. No.: B076615
CAS No.: 11016-17-4
M. Wt: 507.18 g/mol
InChI Key: ZKHQWZAMYRWXGA-UHFFFAOYSA-N
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Description

Triphosadenine is a natural product found in Homo sapiens with data available.
The metal-free red phycobilin pigment in a conjugated chromoprotein of red algae. It functions as a light-absorbing substance together with chlorophylls.

Scientific Research Applications

  • Neurotransmission and Cotransmission : ATP acts as an excitatory cotransmitter in autonomic nerves, affecting processes like urinary bladder contraction. This finding opens possibilities for therapeutic applications in disorders like dysfunctional urinary bladder (Kennedy, 2021).

  • Clinical Applications : ATP and its breakdown product adenosine have been shown to influence a variety of biological processes, including muscle contraction and cardiac function. Its clinical applications extend to areas like anesthesia, cardiology, pulmonology, and oncology (Agteresch, Dagnelie, van den Berg & Wilson, 1999); (Agteresch, Dagnelie, van den Berg & Wilson, 2012).

  • Mechanosensory Transduction : Research on the rat colorectum indicates that ATP is involved in mechanosensory transduction, possibly associated with pain, which has implications for understanding sensory mechanisms in the gut (Wynn, Rong, Xiang & Burnstock, 2003).

  • Synthesis and Biochemical Interest : ATP's role in biological processes has made it an object of biochemical interest, with implications in clinical medicine (Baddiley, Michelson & Todd, 1948).

  • Vascular Tone Regulation : ATP functions in regulating vascular tone, acting both as a vasodilator and a vasoconstrictor, depending on its location relative to the vascular endothelium (Burnstock & Kennedy, 1986).

  • Electrochemical Detection in Kinase-Catalyzed Phosphorylation : ATP has been used in the phosphorylation of peptides, detectable by cyclic voltammetry, showcasing its role in biochemical research applications (Song, Kerman & Kraatz, 2008).

  • Binding Properties and Metabolic Processes : ATP's metal ion-binding properties are critical in enzymatic reactions and central metabolic processes, highlighting its importance in coordination chemistry (Sigel & Griesser, 2005).

  • Red Blood Cell Function : Impaired ATP release from red blood cells can promote their adhesion to endothelial cells, suggesting a mechanism for hypoxemia after transfusion (Zhu, Zennadi, Xu, Eu, Torok, Telen & McMahon, 2011).

  • Fluorescence Imaging : ATP's role in cellular metabolism and signal transduction can be monitored in living organisms using fluorescent indicators, advancing our understanding of cellular functions (Dong & Zhao, 2016).

  • Melanoma Research : Functional expression of P2X7 receptors in human malignant melanoma cells and their apoptotic action indicates ATP's potential in melanoma therapy (White, Butler & Burnstock, 2005).

Mechanism of Action

Target of Action

Adenosine-5’-triphosphate (ATP) is a universal biological energy source . It is consumed as a biological energy source by many intracellular reactions . ATP is required for DNA replication, biosynthesis, protein assembly, and biochemical transport (uptake and export) . The dependence on the intracellular ATP supply is a critical factor in bioproduction by cell factories .

Mode of Action

ATP captures chemical energy obtained from the breakdown of food molecules and releases it to fuel other cellular processes . ATP is able to power cellular processes by transferring a phosphate group to another molecule (a process called phosphorylation) . This transfer is carried out by special enzymes that couple the release of energy from ATP to cellular activities that require energy .

Biochemical Pathways

ATP is biosynthesized by a de novo nucleotide synthetic pathway in all organisms . Many intracellular ATP-consuming enzymes utilize the biological potential energy stored in ATP (30.5 kJ/mol), and enzymatic hydrolysis of ATP generates adenosine 5′-diphosphate (ADP) and inorganic phosphate (Pi) . ADP and Pi react to regenerate ATP, mainly through glycolysis in anaerobic fermentations and by the respiratory chain in aerobic bioproductions .

Pharmacokinetics

It is known that atp is rapidly broken down in the body to its constituent parts: adenosine, inorganic phosphate, and ribose .

Result of Action

ATP is often referred to as the “molecular unit of currency” for intracellular energy transfer . When consumed in a metabolic process, ATP converts either to adenosine diphosphate (ADP) or to adenosine monophosphate (AMP) . Other processes regenerate ATP . It is also a precursor to DNA and RNA, and is used as a coenzyme .

Action Environment

The action of ATP can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of ATP . Additionally, the presence of metal cations can influence the action of ATP, as ATP binds metal cations with high affinity .

Safety and Hazards

ATP causes mild skin irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . Prevent fire caused by electrostatic discharge steam .

Future Directions

ATP metabolism in red blood cells has been proposed as a potential surrogate biomarker for cardiovascular protection and toxicities . It could also be exploited as a drug target for the development of cardiovascular protective agents (e.g., anti-hypertensive and anti-platelet agents), anticancer drugs with less cardiotoxicity, antibiotics for sepsis, and anti-inflammatory agents .

Biochemical Analysis

Biochemical Properties

Adenosine-5’-triphosphate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The hydrolysis of Adenosine-5’-triphosphate releases a significant amount of energy, making it the most direct source of energy within biological organisms .

Cellular Effects

Adenosine-5’-triphosphate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Adenosine-5’-triphosphate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adenosine-5’-triphosphate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Adenosine-5’-triphosphate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Adenosine-5’-triphosphate is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Adenosine-5’-triphosphate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Adenosine-5’-triphosphate and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHQWZAMYRWXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

987-65-5, 11016-17-4
Record name Triphosadenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Adenosine 5'-(tetrahydrogen triphosphate), disodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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